molecular formula C8H18OSn B090729 DI-T-Butyltin oxide CAS No. 19140-19-3

DI-T-Butyltin oxide

Cat. No.: B090729
CAS No.: 19140-19-3
M. Wt: 248.94 g/mol
InChI Key: IBMHNNOARAEXIJ-UHFFFAOYSA-N
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Description

DI-T-Butyltin oxide, also known as di-n-butyltin oxide, is an organotin compound with the chemical formula (C₄H₉)₂SnO. It is a colorless solid that is insoluble in organic solvents when pure. This compound is widely used as a reagent and a catalyst in various chemical reactions .

Comparison with Similar Compounds

DI-T-Butyltin oxide is unique compared to other organotin compounds due to its specific catalytic properties and applications. Similar compounds include:

These compounds share some applications but differ in their specific uses and reaction conditions.

Properties

IUPAC Name

ditert-butyl(oxo)tin
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C4H9.O.Sn/c2*1-4(2)3;;/h2*1-3H3;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBMHNNOARAEXIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Sn](=O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18OSn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60315384
Record name Di-tert-butylstannanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60315384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19140-19-3
Record name NSC294252
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=294252
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Di-tert-butylstannanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60315384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the hydrolysis of di-t-butyltin dichloride differ from that of di-n-butyltin dichloride?

A1: While the hydrolysis of di-n-butyltin dichloride results in products similar to other dialkyltin dichlorides, including distannoxanes, the hydrolysis of di-t-butyltin dichloride follows a different pathway []. Instead of distannoxanes, di-t-butyltin hydroxide chloride is formed. This difference highlights the impact of steric hindrance imposed by the bulky t-butyl groups on the reaction mechanism. Under strongly basic conditions, di-t-butyltin dichloride can be further converted into di-t-butyltin oxide, a compound with unique structural properties [].

Q2: What is significant about the structure of the diorganotin oxide macrocycles formed using MeSi(CH2SnRO)3 (R=Ph, Me3SiCH2) as building blocks?

A2: The reaction of MeSi(CH2SnPhI2)3 with this compound leads to the formation of a remarkable 18-membered macrocycle, [MeSi(CH2SnPhO)3]6 []. This molecule, along with the 30-membered macrocycle [MeSi(CH2SnRO)3]10 (R=Me3SiCH2) formed from the reaction of MeSi(CH2SnI2R)3 with sodium hydroxide, represent the largest molecular diorganotin oxides synthesized to date []. These macrocycles adopt belt-like ladder-type structures, showcasing the potential of this compound and related compounds in constructing complex molecular architectures.

Q3: The provided research mentions the antitumor activity of di-n-butyltin(IV) oxide derivatives. Does this compound exhibit similar activity?

A3: While the provided research focuses on the antitumor activity of di-n-butyltin(IV) oxide derivatives and doesn't explicitly investigate this compound in this context, the structural similarities between these compounds raise intriguing questions []. Further research is needed to determine whether this compound possesses any antitumor properties and to explore its potential in medicinal applications.

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